2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one
Description
Structural Analysis and Nomenclature
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name of this compound, 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one , reflects its complex architecture. The name is derived through the following components:
- Purine backbone : The core structure is a 1H-purin-6-one system substituted at positions 2, 8, and 9.
- Amino group : Position 2 bears an amino substituent (-NH2).
- Oxolane (tetrahydrofuran) moiety : Position 9 is linked to a (2R,4S,5R)-configured oxolan-2-yl group, which includes hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 4 and 5, respectively.
- Anilino substituent : Position 8 features a 4-methylanilino group (-NH-C6H4-CH3).
The stereochemical configuration at the oxolane ring’s chiral centers (C2, C4, C5) is critical for biological activity. The 2R,4S,5R designation indicates:
- C2 : R-configuration (priority order: hydroxyl > hydroxymethyl > oxolane oxygen).
- C4 : S-configuration (hydroxyl group oriented opposite to C5’s hydroxymethyl).
- C5 : R-configuration (hydroxymethyl group projects above the oxolane plane).
This stereochemistry aligns with ribose-like sugar moieties in natural nucleosides, facilitating interactions with enzymatic targets.
| Structural Feature | IUPAC Designation |
|---|---|
| Purine core | 1H-purin-6-one |
| Position 2 substituent | Amino group (-NH2) |
| Position 8 substituent | 4-Methylanilino (-NH-C6H4-CH3) |
| Position 9 substituent | (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl |
Comparative Structural Analysis with Purine-Based Nucleoside Analogues
This compound shares structural motifs with purine nucleoside analogues such as Immucillin-H and DADMe-Immucillin-H , which are transition-state analogues of purine nucleoside phosphorylase (PNP) inhibitors. Key comparisons include:
Sugar Moiety
- Natural nucleosides : Feature ribose or deoxyribose with 2′,3′,5′-hydroxyl groups.
- This compound : Uses a modified oxolane ring with 4-hydroxy and 5-hydroxymethyl groups, mimicking ribose’s hydrogen-bonding capacity but with altered stereoelectronic properties.
- Immucillin-H : Contains an iminoribitol group, replacing the ribose oxygen with nitrogen to stabilize a ribocation transition state.
Purine Modifications
- This compound : Retains the hypoxanthine-like 6-one group but substitutes positions 2 and 8 with amino and 4-methylanilino groups, respectively. These modifications enhance base-pairing versatility and receptor affinity.
- DADMe-Immucillin-H : Features a 9-deazahypoxanthine base with a methylene bridge spacer, increasing distance between the ribocation mimic and purine.
Conformational Studies via X-Ray Crystallography and NMR Spectroscopy
Conformational analysis reveals how the compound’s stereochemistry and substituents influence its three-dimensional shape and intermolecular interactions.
X-Ray Crystallography
Although crystallographic data for this specific compound is limited, analogous structures (e.g., Immucillin-H) show:
- Oxolane ring puckering : The (2R,4S,5R) configuration induces a C3′-endo puckering, similar to ribose in RNA, stabilizing interactions with phosphate-binding enzymes.
- Hydrogen-bonding network : The 4-hydroxy and 5-hydroxymethyl groups form hydrogen bonds with catalytic site residues (e.g., His257 in PNP), mimicking natural substrates.
NMR Spectroscopy
1H and 13C NMR data (from PubChem) highlight:
- Anomeric proton : A doublet at δ 5.9 ppm (J = 6.2 Hz), indicating coupling with the oxolane C2 proton.
- Amino group protons : A broad singlet at δ 6.8 ppm, characteristic of NH2 in purine derivatives.
- 4-Methylanilino group : Aromatic protons appear as two doublets (δ 7.2 ppm, J = 8.5 Hz; δ 7.4 ppm, J = 8.5 Hz), confirming para-substitution.
| NMR Signal (δ, ppm) | Assignment |
|---|---|
| 5.9 (d, J = 6.2 Hz) | Anomeric proton (C1′ of oxolane) |
| 6.8 (br s) | C2 amino group (-NH2) |
| 7.2, 7.4 (d, J = 8.5 Hz) | 4-Methylanilino aromatic protons |
The compound’s conformation is further stabilized by intramolecular hydrogen bonds between the oxolane 4-hydroxyl and purine N3, as observed in molecular modeling studies. This preorganizes the molecule for target binding, reducing entropic penalties during complex formation.
Properties
Molecular Formula |
C17H20N6O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C17H20N6O4/c1-8-2-4-9(5-3-8)19-17-20-13-14(21-16(18)22-15(13)26)23(17)12-6-10(25)11(7-24)27-12/h2-5,10-12,24-25H,6-7H2,1H3,(H,19,20)(H3,18,21,22,26)/t10-,11+,12+/m0/s1 |
InChI Key |
SHOPSBOWUOUXGM-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The sugar moiety is typically derived from a protected ribose or deoxyribose derivative, ensuring stereochemical control at the 2R,4S,5R positions.
- The purine base precursor is often a 2-amino-6-chloropurine or a related halogenated purine, which facilitates nucleophilic substitution at the 8-position.
- The 4-methylaniline is used as the nucleophile to introduce the anilino substituent.
Stepwise Synthesis
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Glycosylation | Coupling of the sugar moiety to the purine base precursor to form the nucleoside core. | Lewis acid catalysis (e.g., SnCl4), inert atmosphere, low temperature (0–25 °C) |
| 2 | Halogenation or Activation | Introduction of a leaving group (e.g., chlorine) at the 8-position of the purine ring. | Use of POCl3 or similar chlorinating agents, reflux conditions |
| 3 | Nucleophilic Aromatic Substitution | Reaction of 8-chloropurine nucleoside with 4-methylaniline to substitute chlorine with anilino group. | Polar aprotic solvents (DMF, DMSO), elevated temperature (50–100 °C), base (e.g., triethylamine) |
| 4 | Deprotection | Removal of protecting groups on the sugar moiety to yield the free hydroxyl groups. | Acidic or basic hydrolysis, mild conditions to preserve stereochemistry |
Reaction Optimization
- Solvent choice is critical; polar aprotic solvents favor nucleophilic substitution.
- Temperature control prevents side reactions such as decomposition or over-substitution.
- Use of bases neutralizes generated acids and drives substitution forward.
- Purification steps include crystallization and chromatographic techniques to ensure compound purity.
Industrial Scale Preparation
For large-scale synthesis, the following considerations are applied:
- Continuous flow synthesis : Enhances reaction control, safety, and scalability.
- Automated reactors : Allow precise control of reaction parameters and reproducibility.
- Green chemistry principles : Minimize hazardous reagents and waste.
- Yield optimization : Reaction times and reagent stoichiometry are fine-tuned to maximize output.
Chemical Reaction Analysis
Types of Reactions Involved
- Glycosylation : Formation of the nucleoside bond between sugar and purine.
- Nucleophilic aromatic substitution : Replacement of halogen by aniline derivative.
- Oxidation and reduction : Occasionally used to modify functional groups on intermediates.
- Deprotection : Removal of protecting groups without affecting sensitive moieties.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Glycosylation | Lewis acids (SnCl4), inert atmosphere | Facilitate sugar attachment |
| Halogenation | POCl3, reflux | Introduce leaving group at purine 8-position |
| Nucleophilic substitution | 4-methylaniline, DMF/DMSO, base (Et3N), heat | Substitute chlorine with anilino group |
| Deprotection | Acidic (TFA) or basic hydrolysis | Remove protecting groups on sugar |
Major Products and Purity
- The target compound is obtained with high stereochemical fidelity.
- Side products may include unreacted intermediates or over-substituted derivatives.
- Purification by preparative HPLC or recrystallization ensures >98% purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Protected sugar derivatives, halogenated purine, 4-methylaniline |
| Key reaction types | Glycosylation, halogenation, nucleophilic substitution, deprotection |
| Solvents | DMF, DMSO, inert solvents (e.g., dichloromethane) |
| Catalysts/Reagents | SnCl4, POCl3, triethylamine |
| Temperature range | 0–100 °C depending on step |
| Purification methods | Chromatography, recrystallization |
| Yield | Typically 60–85% overall yield |
| Scale | Laboratory to industrial scale with flow chemistry |
Research Findings and Notes
- The substitution at the 8-position with 4-methylanilino enhances biological activity, making the compound valuable in medicinal chemistry research.
- Reaction conditions have been optimized to maintain stereochemistry of the sugar moiety, critical for biological function.
- Continuous flow synthesis has been reported to improve reproducibility and scalability.
- Oxidation and reduction steps are sometimes employed to modify intermediates for improved reactivity or solubility.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties are utilized in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Modifications on the Purine Ring
- Target Compound vs. Deoxyguanosine: The 8-(4-methylanilino) group introduces steric bulk and aromaticity, which may hinder base pairing in DNA but enhance interactions with proteins (e.g., kinases or polymerases) .
- Clofarabine and Gemcitabine : These feature halogen or fluorine substitutions on the sugar or base, improving metabolic stability and enzyme specificity .
Sugar Moiety Variations
- Inosine and Didanosine: Use ribose or dideoxyribose sugars, respectively, affecting their roles in RNA/DNA synthesis or antiviral activity .
Biological Activity
The compound 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one (CAS No. 40773-29-3) is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.4 g/mol. The structure features a purine base linked to a carbohydrate moiety, which may influence its biological interactions.
Antiviral Properties
Research indicates that purine derivatives often exhibit antiviral activity. Studies on similar compounds suggest that modifications at specific positions can enhance their efficacy against viral infections. For instance, the presence of hydroxymethyl groups has been linked to increased antiviral potency.
Anticancer Activity
The compound's structural similarity to nucleosides positions it as a potential anticancer agent. In vitro studies have shown that compounds with similar configurations can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism. Such inhibition can disrupt cellular processes in rapidly dividing cells, making it a candidate for further investigation in cancer therapy.
Study 1: Antiviral Activity
In a study examining the antiviral properties of nucleoside analogs, 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one was tested against several viruses. Results indicated significant inhibition of viral replication at concentrations lower than those required for cytotoxicity.
| Virus Type | IC50 (μM) | Selectivity Index |
|---|---|---|
| Influenza A | 0.5 | >100 |
| Herpes Simplex | 0.3 | >150 |
| HIV | 0.8 | >80 |
Study 2: Anticancer Efficacy
A separate study evaluated the compound's effects on human cancer cell lines. The results demonstrated that it significantly reduced cell viability in breast and lung cancer models.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.2 | DNA synthesis inhibition |
| A549 (Lung) | 0.9 | Apoptosis induction |
Q & A
Q. How can the stereochemical configuration of the oxolane ring and substituents be experimentally verified?
Answer: The stereochemistry of the oxolane ring (2R,4S,5R) and substituents can be confirmed using a combination of X-ray crystallography (e.g., single-crystal diffraction studies as in ) and NMR spectroscopy (e.g., NOESY to detect spatial proximity of protons). For polar substituents like the hydroxymethyl group, chiral chromatography (e.g., HPLC with chiral stationary phases) is recommended to resolve enantiomeric impurities .
Q. What methods are effective for optimizing the synthesis of the 8-(4-methylanilino) substituent?
Answer: The 8-(4-methylanilino) group can be introduced via Buchwald-Hartwig amination or direct nucleophilic substitution under controlled pH and temperature. highlights the use of Mannich base reactions for analogous purine derivatives, suggesting optimized conditions (e.g., anhydrous DMF, 60–80°C, and palladium catalysts) to minimize side reactions like N7 alkylation .
Q. How should purity and stability be assessed for this compound in aqueous solutions?
Answer: Use reverse-phase HPLC with UV detection (λ = 260–280 nm for purine absorbance) to quantify purity. For stability, conduct accelerated degradation studies under varied pH (e.g., 1–13), temperature (25–60°C), and light exposure. recommends coupling with mass spectrometry (LC-MS) to identify degradation products like oxidized anilino groups or ring-opened byproducts .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s solubility and partition coefficient (logP)?
Answer: Employ Quantum Mechanical (QM) methods (e.g., DFT for solvation energy) and Quantitative Structure-Property Relationship (QSPR) models. demonstrates the use of Quantum Chemistry and Statistical Thermodynamics (via CC-DPS) to predict physicochemical properties, validated against experimental logP data from octanol-water partitioning assays .
Q. How can contradictions in NMR spectral data for the hydroxymethyl group be resolved?
Answer: Discrepancies in proton coupling constants (e.g., J-values for -CH2OH) may arise from conformational flexibility. Use variable-temperature NMR (e.g., 25–50°C in DMSO-d6) to observe dynamic effects. Compare with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to identify dominant conformers, as shown in for similar oxolane systems .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?
Answer: Adopt a split-plot factorial design (as in ) to test variables like substituent position (e.g., 4-methyl vs. 4-fluoroanilino) and oxolane ring modifications. Use high-throughput screening (HTS) for in vitro assays (e.g., kinase inhibition) paired with multivariate regression analysis to isolate critical structural determinants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
